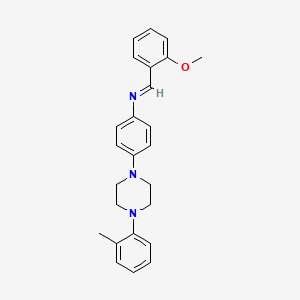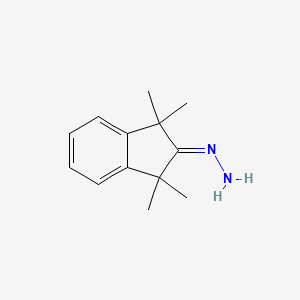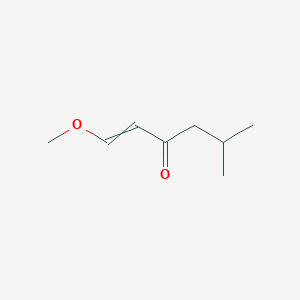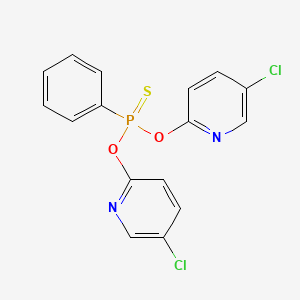
O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 5-chloropyridin-2-yl groups and a phenylphosphonothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate typically involves the reaction of 5-chloropyridin-2-yl derivatives with phenylphosphonothioic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine or phosphine sulfide.
Substitution: The chlorine atoms in the 5-chloropyridin-2-yl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of phosphonates or phosphine oxides.
Reduction: Formation of phosphine or phosphine sulfide.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorus metabolism.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting the physiological functions of the organism.
Comparación Con Compuestos Similares
O,O-Diethyl phenylphosphonothioate: Similar in structure but with ethyl groups instead of 5-chloropyridin-2-yl groups.
O,O-Dimethyl phenylphosphonothioate: Similar in structure but with methyl groups instead of 5-chloropyridin-2-yl groups.
O,O-Bis(4-chlorophenyl) phenylphosphonothioate: Similar in structure but with 4-chlorophenyl groups instead of 5-chloropyridin-2-yl groups.
Uniqueness: O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate is unique due to the presence of the 5-chloropyridin-2-yl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
74546-80-8 |
|---|---|
Fórmula molecular |
C16H11Cl2N2O2PS |
Peso molecular |
397.2 g/mol |
Nombre IUPAC |
bis[(5-chloropyridin-2-yl)oxy]-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H11Cl2N2O2PS/c17-12-6-8-15(19-10-12)21-23(24,14-4-2-1-3-5-14)22-16-9-7-13(18)11-20-16/h1-11H |
Clave InChI |
DCSRGYDLTYTGEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(OC2=NC=C(C=C2)Cl)OC3=NC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


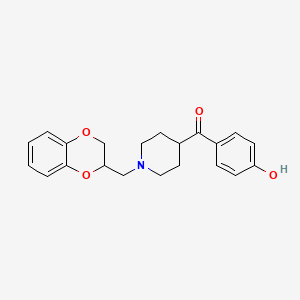
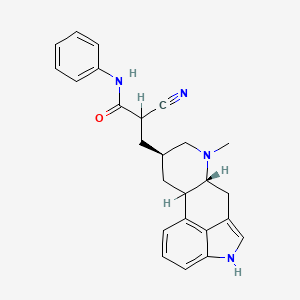
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)





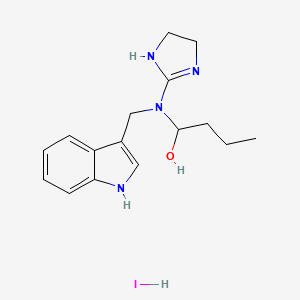
![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)
